Mechanistic Differentiation: Covalent Targeting of KRAS G12D(ON) vs. KRAS G12C(OFF) Inhibitors
Zoldonrasib is a covalent inhibitor of the active KRAS G12D(ON) state, a mechanism distinct from FDA-approved KRAS G12C inhibitors (e.g., sotorasib, adagrasib) that trap the inactive, GDP-bound (OFF) state [1]. Zoldonrasib achieves selectivity by forming a covalent bond with the substituted aspartic acid in the G12D mutant, a feat enabled by a neomorphic protein-protein interface with cyclophilin A [2]. In contrast, G12C inhibitors react with a cysteine residue [3]. This fundamental difference means the compound classes are not interchangeable for targeting the G12D mutation.
| Evidence Dimension | Target Conformation and Binding Mode |
|---|---|
| Target Compound Data | Covalent binding to KRAS G12D(ON) (active, GTP-bound state) via interaction with cyclophilin A |
| Comparator Or Baseline | Sotorasib/Adagrasib: Covalent binding to KRAS G12C(OFF) (inactive, GDP-bound state) |
| Quantified Difference | Targets a distinct oncogenic driver state (ON vs. OFF); targets a different amino acid substitution (Asp vs. Cys) |
| Conditions | Biochemical and cellular assays; elucidated in peer-reviewed publications |
Why This Matters
This mechanistic difference defines the target patient population and ensures zoldonrasib is the only clinically advanced agent in its class designed to covalently engage the active G12D mutant, a feature that may prevent resistance via upstream pathway reactivation.
- [1] O'Reilly, E. (2026). Zoldonrasib Deemed Safe, Effective in KRASG12D-mutant NSCLC. Cancer Discovery. View Source
- [2] Revolution Medicines, Inc. (2025). Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of Zoldonrasib, a RAS(ON) G12D-Selective Inhibitor. Press Release. View Source
- [3] Arbour, K.C., et al. (2025). Abstract CT019: Preliminary safety and antitumor activity of zoldonrasib (RMC-9805). Presented at AACR Annual Meeting 2025. View Source
